N-[1-(4-chlorophenyl)propyl]-2,5-dimethoxybenzenesulfonamide
Overview
Description
N-[1-(4-chlorophenyl)propyl]-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClNO4S and its molecular weight is 369.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0801570 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Architectures
Research has shown that compounds similar to N-[1-(4-chlorophenyl)propyl]-2,5-dimethoxybenzenesulfonamide can form different supramolecular architectures mediated by weak interactions, such as C-H...O, N-H...Cl, and π-π interactions. These architectures are influenced by the substituents on the benzenesulfonyl and aniline rings, showcasing the compounds' potential in designing new materials with specific molecular conformations and interactions (Shakuntala et al., 2017).
Chemoselective N-Acylation
N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as highly selective and efficient reagents for the acylation of amines in water, demonstrating the utility of these compounds in organic synthesis. The method offers advantages such as high stability, ease of preparation, and the use of water as a green solvent, highlighting the compounds' role in environmentally friendly chemical processes (Ebrahimi et al., 2015).
Anticancer Activity
Derivatives of N-aryl-hydroxybenzenesulfonamide have been synthesized and evaluated for their potential as anticancer agents. These studies are part of ongoing efforts to discover new therapeutic molecules that can effectively target cancer cells through various mechanisms, including apoptosis and autophagy induction (Cumaoğlu et al., 2015).
Antibacterial Activity
Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and shown promising antibacterial activity against a variety of anaerobic Gram-positive bacteria strains. This research opens up possibilities for the development of new antibacterial drugs to combat resistant bacterial infections (Sławiński et al., 2013).
Carbonic Anhydrase Inhibition
Studies have also explored the carbonic anhydrase inhibitory effects of benzenesulfonamide derivatives, demonstrating their potential in treating conditions like glaucoma, epilepsy, and mountain sickness. This pharmacological activity is crucial for developing drugs targeting specific isoenzymes of carbonic anhydrase for therapeutic purposes (Gul et al., 2018).
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)propyl]-2,5-dimethoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-4-15(12-5-7-13(18)8-6-12)19-24(20,21)17-11-14(22-2)9-10-16(17)23-3/h5-11,15,19H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVCTKLKPZPVCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.